molecular formula C8H6Cl2 B1605465 2,4-Dichlorostyrene CAS No. 2123-27-5

2,4-Dichlorostyrene

Cat. No. B1605465
CAS RN: 2123-27-5
M. Wt: 173.04 g/mol
InChI Key: OMNYXCUDBQKCMU-UHFFFAOYSA-N
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Description

2,4-Dichlorostyrene is a type of chlorostyrene . It is also known as 2,4-dichloro-1-ethenylbenzene .


Synthesis Analysis

Manganese dioxide nanoparticles have been fabricated using a facile approach and immobilized onto the surface of modified poly 2,4-dichlorostyrene microspheres . This process has been used to create a highly efficient and recyclable catalyst for borrowing hydrogen reactions .


Molecular Structure Analysis

The molecular formula of 2,4-Dichlorostyrene is C8H6Cl2 . Its average mass is 173.039 Da and its monoisotopic mass is 171.984650 Da .


Chemical Reactions Analysis

2,4-Dichlorostyrene has been used in the direct alkylation of primary alcohols with ketones via a hydrogen borrowing pathway . This catalytic system could be readily recycled more than five times with high reactivity retained .


Physical And Chemical Properties Analysis

2,4-Dichlorostyrene has a melting point of 48.5°C and a boiling point of 230.44°C . Its density is 1.2430 .

Scientific Research Applications

Polymer Science and Solvent Behavior

  • A study on the influence of solvent polarity and monomer units in polymers found that the polarity in the monomer units of poly-2,5- and poly-3,4-dichlorostyrene (P-2,5-DCS and P-3,4-DCS) affected the magnitude of the excluded volume of these polymers in solution, demonstrating the relevance of 2,4-Dichlorostyrene derivatives in polymer science (Eskin, Andreyeva, & Nekrasova, 1975).

Molecular Structure and Vibrational Dynamics

  • Research on 2,6-dichlorostyrene, a close relative of 2,4-Dichlorostyrene, has provided insights into molecular structure, vinyl rotation barriers, and vibrational dynamics, offering valuable information for understanding similar compounds (Ceacero-Vega et al., 2007).

Fluorescent Organogels and Sensing Properties

  • New pyrene-containing compounds derived from aminoquinoline-containing fluorescent probe were synthesized. These compounds exhibited selective fluorescence behavior towards Zn2+ in aqueous solution, suggesting potential applications in sensing technologies. This research underscores the versatile applications of dichlorostyrene derivatives in the development of advanced materials (Huang, Chen, Huang, & Xu, 2014).

Bioremediation and Environmental Applications

  • A study explored using a hydrogen-producing reactor's effluent as an amendment for enhancing the degradation rates of 2,4-dichlorophenoxyacetic acid in contaminated soils, highlighting the environmental application of dichlorostyrene derivatives in bioremediation efforts (Yang et al., 2018).

Copolymer Properties

  • Copolymers of dichlorostyrene, such as those based on 2,5-dichlorostyrene and 3,4-dichlorostyrene, were studied for their thermal properties and resistance to crazing. These studies contribute to our understanding of copolymers in terms of their physical properties and potential applications (Dunham, Vandenberghe, Faber, & Fowler, 1963).

Electrochemical Oxidation Applications

  • Research on poly(sodium 4-styrenesulfonate) functionalized graphene/cetyltrimethylammonium bromide nanocomposite demonstrated its application in the electrochemical oxidation of 2,4-dichlorophenol, offering insights into potential industrial and environmental applications (Li, Miao, Yang, Qu, & Harrington, 2014).

Photoelectrochemical Sensing

  • A novel photoelectrochemical sensor based on molecularly imprinted polymer-modified TiO2 nanotubes was developed for the highly selective detection of 2,4-dichlorophenoxyacetic acid, indicating the relevance of dichlorostyrene derivatives in advanced sensing technologies (Shi, Zhao, Liu, & Zhu, 2011).

Antifungal Agent Synthesis

  • The methanesulfonates of α-(4-chlorophenyl)-α-[1-(2-chlorophenyl)ethenyl]-1H-1,2,4-triazole-1-ethanol and α-[1-(2-chlorophenyl)ethenyl]-α-(2,4-difluorophenyl)-1H-1,2,4-triazole-1-ethanol were synthesized for the treatment of systemic fungal infections, demonstrating the role of dichlorostyrene derivatives in pharmaceutical research (PestiJaan et al., 1998).

Environmental Toxicity Evaluation

  • A study on the quantitative determination and toxicity evaluation of 2,4-dichlorophenol using a poly(eosin Y)/hydroxylated multi-walled carbon nanotubes modified electrode highlighted the importance of dichlorostyrene derivatives in environmental monitoring and toxicity assessment (Zhu, Zhang, Wang, Guan, Yuan, & Li, 2016).

Future Directions

The use of 2,4-Dichlorostyrene in the creation of a highly efficient and recyclable catalyst for borrowing hydrogen reactions shows promise for future applications . This process could potentially be used in a variety of chemical reactions, offering a practical, atom-economical approach for C–C bond formation .

properties

IUPAC Name

2,4-dichloro-1-ethenylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2/c1-2-6-3-4-7(9)5-8(6)10/h2-5H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMNYXCUDBQKCMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=C(C=C(C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50175474
Record name 2,4-Dichlorostyrene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dichlorostyrene

CAS RN

2123-27-5
Record name 2,4-Dichloro-1-ethenylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2123-27-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Dichlorostyrene
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Record name 2,4-Dichlorostyrene
Source EPA DSSTox
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Record name 2,4-dichlorostyrene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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